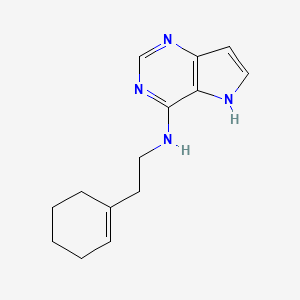
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- is a compound belonging to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions .
Métodos De Preparación
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- can be achieved through various synthetic routes. One efficient method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. Subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolopyrimidine system . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrazine monohydrate for pyrazole formation, and gold catalysts for cyclization reactions . Major products formed from these reactions include various substituted pyrrolopyrimidines and pyrazoles.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of pyrrolopyrimidines have shown potential as antibacterial, antifungal, and anticancer agents . Additionally, these compounds have been studied for their antiviral and anti-inflammatory properties . In the industry, they are used in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- can be compared with other pyrrolopyrimidine derivatives. Similar compounds include 5H-Pyrrolo(3,2-d)pyrimidin-4-amine and 9-deazaadenine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
84905-70-4 |
|---|---|
Fórmula molecular |
C14H18N4 |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H18N4/c1-2-4-11(5-3-1)6-8-16-14-13-12(7-9-15-13)17-10-18-14/h4,7,9-10,15H,1-3,5-6,8H2,(H,16,17,18) |
Clave InChI |
WNJHJCKCHDRDGI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=CC1)CCNC2=NC=NC3=C2NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
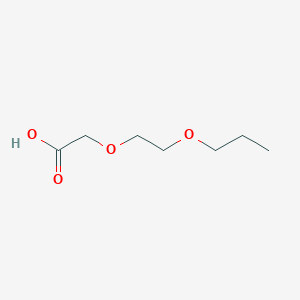
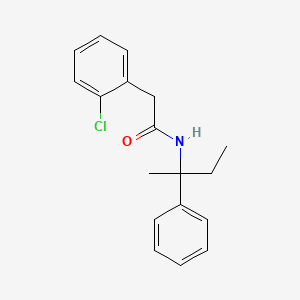

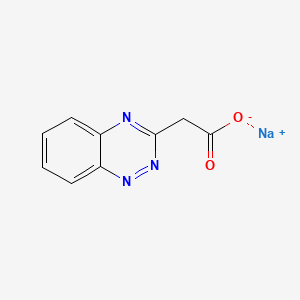
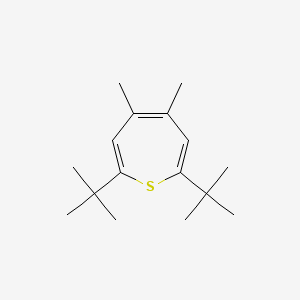
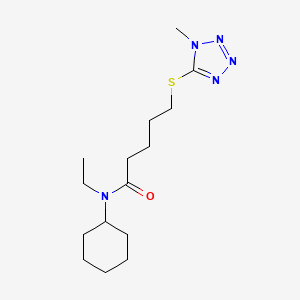
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)

![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
